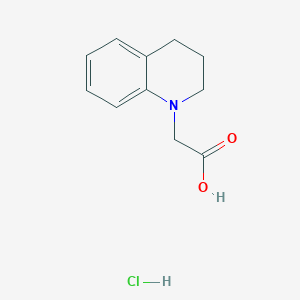

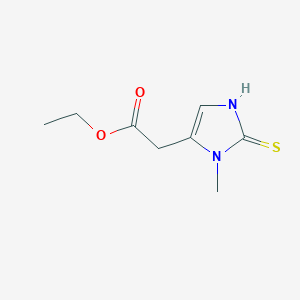

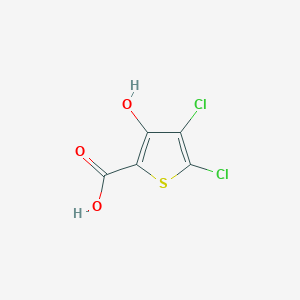

![molecular formula C19H32BNO2 B1459050 Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 2030297-18-6](/img/structure/B1459050.png)

Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Overview

Description

Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a chemical compound with the CAS Number: 2030297-18-6. It has a molecular weight of 317.28 and its IUPAC name is N-propyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-11-9-10-12-17(16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, density, and molecular formula are not available in the search results.Scientific Research Applications

Synthesis and Crystal Structure

Research has focused on synthesizing boric acid ester intermediates featuring benzene rings and tetramethyl-1,3,2-dioxaborolan-2-yl groups through multi-step substitution reactions. These compounds' structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations complemented these structural analyses, showing consistency between the molecular structures optimized by DFT and those determined by crystallography. This research emphasizes the importance of these compounds in understanding molecular conformation and physicochemical properties (Huang et al., 2021).

Hydrogen Peroxide Vapor Detection

Another application involves the use of boron esters for detecting hydrogen peroxide vapor, a significant compound for identifying peroxide-based explosives. The study introduced functional groups to boron esters, enhancing their oxidation by H2O2 and significantly improving the sensing performance. This approach demonstrated a rapid and sensitive detection method for H2O2 vapor, which is crucial for explosive detection and environmental monitoring (Fu et al., 2016).

Luminescent Properties and Polymer Synthesis

Further research explores the synthesis of conjugated polymers incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl moiety for applications in luminescent materials. These studies focus on the preparation and characterization of polymers for potential use in electronic and photonic devices, highlighting the versatility and utility of these boron-containing compounds in advanced material science (Zhu et al., 2007).

Metal Chelation and Oxidative Stress Prevention

Moreover, compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group have been investigated for their ability to chelate metal ions in response to hydrogen peroxide, providing a mechanism to impede oxidative stress. This application is particularly relevant in biomedical research, where controlling metal-promoted oxidative damage is crucial for treating various diseases (Leed et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, and P501 .

properties

IUPAC Name |

N-propyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-11-9-10-12-17(16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKOABILTPIYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

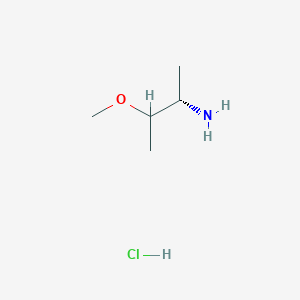

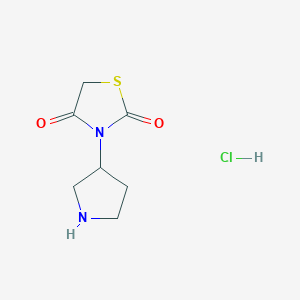

![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)

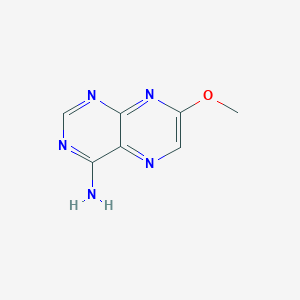

![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)

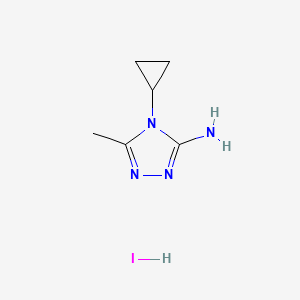

![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)

![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)